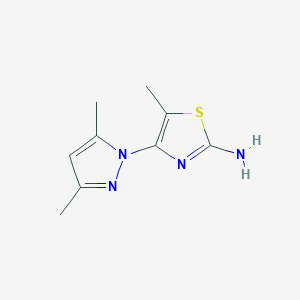

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methylthiazol-2-amine

CAS No.:

Cat. No.: VC15872899

Molecular Formula: C9H12N4S

Molecular Weight: 208.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12N4S |

|---|---|

| Molecular Weight | 208.29 g/mol |

| IUPAC Name | 4-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C9H12N4S/c1-5-4-6(2)13(12-5)8-7(3)14-9(10)11-8/h4H,1-3H3,(H2,10,11) |

| Standard InChI Key | IFRMRASBCGZPIM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NN1C2=C(SC(=N2)N)C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Specifications

The compound’s IUPAC name, 4-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,3-thiazol-2-amine, reflects its bifunctional heterocyclic system. Key structural identifiers include:

| Property | Value |

|---|---|

| CAS Number | 1006458-63-4 |

| Molecular Formula | C₉H₁₂N₄S |

| Molecular Weight | 208.29 g/mol |

| SMILES | CC1=CC(=NN1C2=C(SC(=N2)N)C)C |

| InChI Key | IFRMRASBCGZPIM-UHFFFAOYSA-N |

| PubChem CID | 19620891 |

The thiazole ring (positions 2–5) is substituted at C4 with a 3,5-dimethylpyrazole group and at C5 with a methyl group, while the C2 position bears an amine. This arrangement creates a planar conformation stabilized by intramolecular hydrogen bonding between the thiazolic amine and pyrazole nitrogen.

Spectroscopic Characterization

Although experimental NMR or IR data for this specific compound are unavailable, analogous pyrazole-thiazole hybrids exhibit distinctive spectral patterns . For example:

-

¹H NMR: Pyrazole protons typically resonate at δ 2.1–2.5 ppm (methyl groups) and δ 5.5–6.0 ppm (pyrazole C-H) . Thiazole protons appear downfield (δ 7.0–8.5 ppm) due to electron-withdrawing effects .

-

¹³C NMR: The thiazole C2 carbon, adjacent to the amine, resonates near δ 165 ppm, while pyrazole carbons appear at δ 100–150 ppm .

Synthesis and Structural Modification

Synthetic Routes

Route 1: Cyclocondensation of Thiourea Derivatives

-

Formation of thiazole core: React 5-methylthiazol-2-amine with chloroacetone under basic conditions to introduce the C4 substituent .

-

Pyrazole coupling: Treat the intermediate with 3,5-dimethyl-1H-pyrazole in the presence of a coupling agent (e.g., DCC).

Route 2: Click Chemistry

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC): Attach a propargyl group to the thiazole C4 position, then react with 3,5-dimethylpyrazole azide .

Yields for such reactions typically range from 45% to 72%, depending on solvent polarity and catalyst choice .

Structural Analogues and Their Properties

Modifications to the pyrazole or thiazole rings alter bioactivity. Notable analogues include:

Challenges and Future Directions

-

Synthetic Optimization: Current routes suffer from moderate yields; microwave-assisted synthesis could improve efficiency.

-

Target Identification: Computational docking studies (e.g., with urate oxidase or NADPH oxidase) may clarify mechanisms .

-

Toxicity Profiling: Ames tests and hepatocyte assays are needed to assess safety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume